
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene is a complex organic compound with the molecular formula C48H30N6 and a molecular weight of 690.79 g/mol This compound is characterized by its unique structure, which includes a triphenylene core substituted with six pyridine groups at the 3-positions
Métodos De Preparación
The synthesis of 2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene typically involves the following steps :
Starting Materials: The synthesis begins with 2,3,6,7,10,11-hexabromobenzo[9,10]phenanthrene and 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Reaction Conditions: These starting materials undergo a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction. The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like toluene or dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve scaling up the Suzuki-Miyaura coupling reaction with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine groups can participate in substitution reactions, where nucleophiles or electrophiles replace one or more hydrogen atoms on the pyridine rings.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.
Aplicaciones Científicas De Investigación
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of molecular recognition and binding.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene involves its ability to form stable complexes with metal ions and other molecules . The pyridine groups can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other supramolecular structures. These interactions can influence the compound’s electronic properties, making it suitable for use in electronic and optoelectronic applications.
Comparación Con Compuestos Similares
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene can be compared with other similar compounds, such as :
2,3,6,7,10,11-Hexaaminotriphenylene: This compound has amino groups instead of pyridine groups, which can lead to different reactivity and applications.
2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene: This derivative has formyl groups, which can participate in different types of chemical reactions compared to pyridine groups.
2,3,6,7,10,11-Hexahydroxytriphenylene: The presence of hydroxyl groups in this compound can lead to different hydrogen bonding interactions and solubility properties.
Propiedades
Fórmula molecular |
C48H30N6 |
|---|---|
Peso molecular |
690.8 g/mol |
Nombre IUPAC |
3-(3,6,7,10,11-pentapyridin-3-yltriphenylen-2-yl)pyridine |
InChI |
InChI=1S/C48H30N6/c1-7-31(25-49-13-1)37-19-43-44(20-38(37)32-8-2-14-50-26-32)46-22-40(34-10-4-16-52-28-34)42(36-12-6-18-54-30-36)24-48(46)47-23-41(35-11-5-17-53-29-35)39(21-45(43)47)33-9-3-15-51-27-33/h1-30H |
Clave InChI |
UBHPERCXCJQQGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CN=CC=C6)C7=CN=CC=C7)C8=CN=CC=C8)C9=CN=CC=C9)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


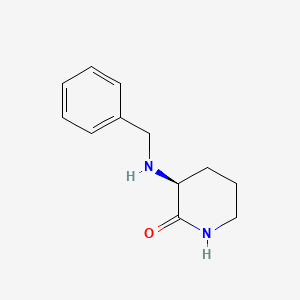
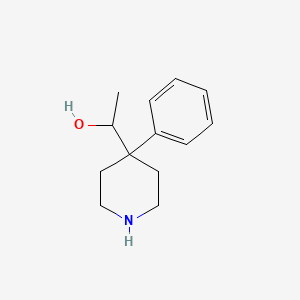
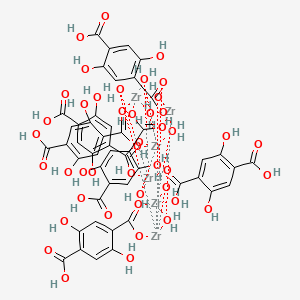
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine](/img/structure/B13727713.png)
![N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13727714.png)
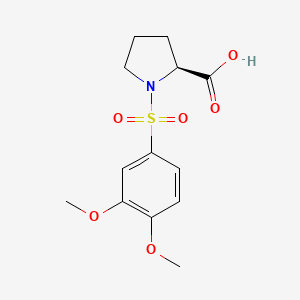
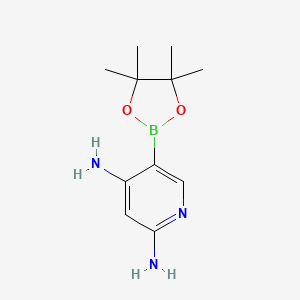
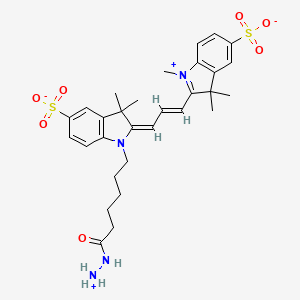
![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)
![[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
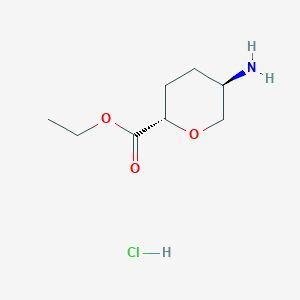
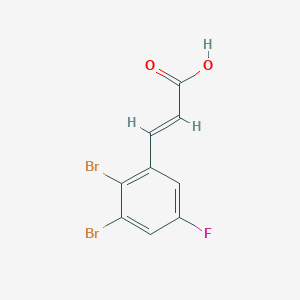
![5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B13727769.png)
![tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate](/img/structure/B13727770.png)
